molecular formula C20H17N2+ B14572675 Acridinium, 10-methyl-9-(phenylamino)- CAS No. 61417-12-7

Acridinium, 10-methyl-9-(phenylamino)-

Cat. No.: B14572675
CAS No.: 61417-12-7
M. Wt: 285.4 g/mol
InChI Key: QHOFMRHCWSWZSG-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridinium, 10-methyl-9-(phenylamino)-, typically involves the reaction of acridine with methylating agents and phenylamine under controlled conditions. One common method involves the use of xanthylium salts, which are converted into the corresponding acridinium compounds through a series of reactions . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of acridinium derivatives generally involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Acridinium, 10-methyl-9-(phenylamino)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various acridone derivatives, reduced acridine compounds, and substituted acridinium salts .

Mechanism of Action

The mechanism of action of acridinium, 10-methyl-9-(phenylamino)-, primarily involves its ability to act as a photocatalyst. When exposed to light, it undergoes a photoredox cycle, generating reactive intermediates that can drive various chemical reactions. Its molecular targets include DNA, where it can intercalate and disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridinium, 10-methyl-9-(phenylamino)-, is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in specialized applications such as advanced photoredox catalysis and DNA intercalation studies .

Properties

CAS No.

61417-12-7

Molecular Formula

C20H17N2+

Molecular Weight

285.4 g/mol

IUPAC Name

10-methyl-N-phenylacridin-10-ium-9-amine

InChI

InChI=1S/C20H16N2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21-15-9-3-2-4-10-15/h2-14H,1H3/p+1

InChI Key

QHOFMRHCWSWZSG-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)NC4=CC=CC=C4

Origin of Product

United States

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